3-(Cyclohex-2-en-1-yloxy)azetidine
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Overview
Description
3-(Cyclohex-2-en-1-yloxy)azetidine is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is of interest due to its unique structure, which combines a cyclohexene ring with an azetidine ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-2-en-1-yloxy)azetidine can be achieved through various methods. One common approach involves the alkylation of azetidine with cyclohex-2-en-1-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of azetidine .
. This reaction is efficient for synthesizing functionalized azetidines, although it has limited application due to inherent challenges.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and solid support catalysts can also enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-2-en-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace the leaving group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohex-2-en-1-yloxy)azetidine has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(Cyclohex-2-en-1-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive intermediates in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules or catalysts .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclohexene moiety.
Cyclohexene: A six-membered ring with a double bond, lacking the azetidine ring.
3-(Cyclohex-2-en-1-yloxy)pyrrolidine: Similar structure but with a five-membered pyrrolidine ring instead of azetidine.
Uniqueness
3-(Cyclohex-2-en-1-yloxy)azetidine is unique due to its combination of a cyclohexene ring and an azetidine ring through an ether linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-cyclohex-2-en-1-yloxyazetidine |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h2,4,8-10H,1,3,5-7H2 |
InChI Key |
WYJMUWGIOIQBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC2CNC2 |
Origin of Product |
United States |
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